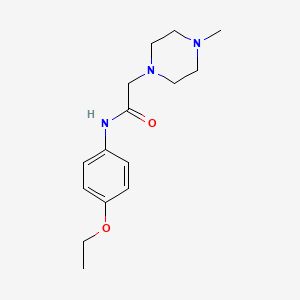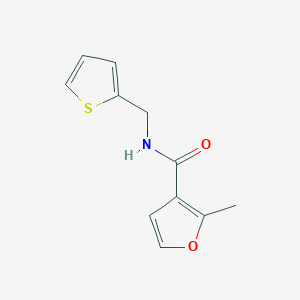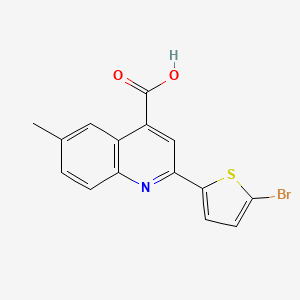
2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid, commonly known as BTMQ, is a heterocyclic compound that contains a quinoline ring system. It is a derivative of 2-thienyl and is used in various scientific research applications due to its unique properties. In
Mécanisme D'action
The mechanism of action of BTMQ involves the inhibition of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. Topoisomerase II cleaves the DNA double helix, allowing the strands to rotate and unwind. BTMQ binds to the cleavage complex of topoisomerase II, preventing the enzyme from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BTMQ has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, which is a programmed cell death process. Moreover, BTMQ has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTMQ in lab experiments is its potency as a topoisomerase II inhibitor. This allows for the study of the mechanism of action of this enzyme and the development of potential anti-cancer drugs. However, one of the limitations of using BTMQ is its solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the use of BTMQ in scientific research. One potential direction is the development of BTMQ derivatives with improved solubility and potency. Moreover, BTMQ can be used as a tool to study the mechanism of action of other enzymes involved in DNA replication and repair. Additionally, BTMQ can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, 2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid, or BTMQ, is a heterocyclic compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of topoisomerase II, which is involved in DNA replication and repair. BTMQ has been shown to have anti-tumor activity in various cancer cell lines and has potential applications in cancer therapy. Moreover, BTMQ has been used as a tool to study the mechanism of action of topoisomerase II and other enzymes involved in DNA replication and repair.
Méthodes De Synthèse
The synthesis of BTMQ involves the reaction between 2-thienylboronic acid and 6-methyl-4-chloroquinolinecarboxylic acid in the presence of a palladium catalyst. This reaction leads to the formation of BTMQ as a yellow solid. The purity of BTMQ can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
BTMQ has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. BTMQ has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Moreover, BTMQ has been used as a probe to study the binding sites of topoisomerase II and to investigate the mechanism of action of this enzyme.
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)20-13/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOSTOUNYUDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

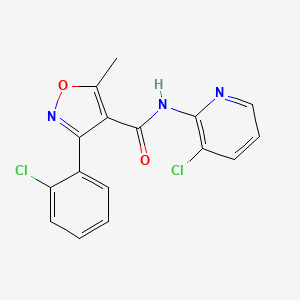
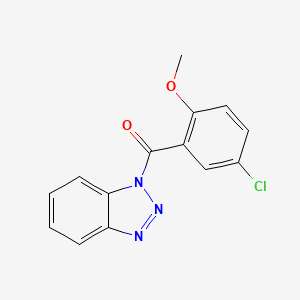
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
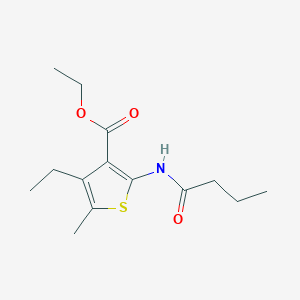
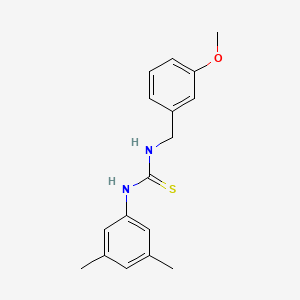
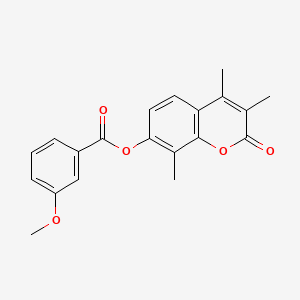
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
